

# Carcinogenic Potential of N-Nitrosodipropylamine and its Isotopes: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *N*-Nitrosodipropylamine-d14

Cat. No.: B580251

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## Executive Summary

N-Nitrosodipropylamine (NDPA) is a potent animal carcinogen, primarily inducing tumors in the liver, esophagus, and nasal cavity. This technical guide provides a comprehensive overview of the carcinogenic potential of NDPA, consolidating key data on its toxicity, mechanisms of action, and the experimental protocols used for its evaluation. While extensive research has been conducted on NDPA, significant data gaps remain, particularly concerning the carcinogenic potential of its isotopes and the specific signaling pathways driving its tumorigenic effects. This document aims to be a critical resource for professionals in research and drug development by presenting a detailed synthesis of the current scientific understanding of NDPA's carcinogenicity.

## Quantitative Carcinogenicity Data

The carcinogenic potency of N-Nitrosodipropylamine has been evaluated in several animal studies, primarily in rats. The following tables summarize key quantitative data from these studies.

Table 1: Carcinogenic Potency of N-Nitrosodipropylamine

Species	Route of Administration	TD50 (mg/kg body weight/day)	Target Organs	Reference
Rat	Oral (drinking water)	0.186	Esophagus, Liver, Nasal Cavity	<a href="#">[1]</a>
Monkey (Rhesus)	Intraperitoneal/Intravenous	0.0121	Liver	<a href="#">[1]</a>

TD50: The chronic dose rate in mg/kg body weight/day which would induce tumors in half of the test animals that would have remained tumor-free at zero dose.

Table 2: Dose-Response Data for N-Nitrosodipropylamine-Induced Carcinogenesis in F344 Rats

Dose (mmol)	Administration Route & Duration	Survival Time	Key Tumor Findings	Reference
2	Gavage, 30 weeks	All animals died by week 40	Carcinomas of the liver, nasal cavity, and esophagus	<a href="#">[2]</a>
1	Gavage, 30 weeks	Survived to week 60	Carcinomas of the liver, nasal cavity, and esophagus	<a href="#">[2]</a>

Table 3: Acute Toxicity of N-Nitrosodipropylamine

Species	Route of Administration	LD50 (mg/kg)	Observations	Reference
Rat	Gavage	480	Deaths occurred after 3-7 days, primarily due to hepatotoxicity.	[3]

## Metabolic Activation and Mechanism of Carcinogenesis

The carcinogenicity of N-Nitrosodipropylamine is dependent on its metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver.

The initial and rate-limiting step in the activation of many nitrosamines is the hydroxylation of the carbon atom adjacent to the nitroso group ( $\alpha$ -hydroxylation)[4]. This process is primarily catalyzed by CYP2E1 and CYP2B1 isoforms[2].  $\alpha$ -hydroxylation of NDPA leads to the formation of an unstable  $\alpha$ -hydroxy-N-nitrosodipropylamine, which spontaneously decomposes to form a reactive propyl-diazonium ion. This electrophilic intermediate can then alkylate cellular macromolecules, including DNA, forming DNA adducts[5]. The formation of these DNA adducts, if not repaired, can lead to mutations in critical genes, such as tumor suppressor genes (e.g., p53) and proto-oncogenes (e.g., Ras), initiating the process of carcinogenesis[6].

While the Ras-Raf-MEK-ERK and PI3K/Akt signaling pathways are known to be involved in cancers induced by other nitrosamines like N-nitrosodimethylamine (NDMA) and the tobacco-specific nitrosamine NNK[7][8], direct evidence specifically linking NDPA to the activation of these pathways is currently limited.

## DNA Adduct Formation

The propyl-diazonium ion generated from the metabolic activation of NDPA can react with DNA bases, forming various DNA adducts. While the specific adduct profile of NDPA is not as extensively characterized as that of other nitrosamines, the formation of alkylated guanine and thymine residues is a key mechanistic step in its carcinogenicity[9]. These adducts can cause mispairing during DNA replication, leading to permanent mutations.

# Carcinogenic Potential of N-Nitrosodipropylamine Isotopes

There is a significant lack of data regarding the carcinogenic potential of isotopically labeled N-Nitrosodipropylamine. However, studies on other deuterated nitrosamines provide some insights into the potential effects of isotopic substitution. The substitution of hydrogen with deuterium at the  $\alpha$ -carbon position can decrease the rate of metabolic activation, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This "deuterium isotope effect" can lead to reduced carcinogenicity[10]. For instance, studies with deuterated nitrosomethyl-n-butylamine have shown that deuterium labeling at the alpha position of the butyl group decreased its carcinogenic effectiveness[9]. Conversely, labeling at other positions might alter the metabolic profile and potentially shift the carcinogenic activity to different target organs. Without direct experimental data for deuterated NDPA, its carcinogenic potential relative to the unlabeled compound remains speculative.

## Experimental Protocols

The assessment of NDPA's carcinogenic potential relies on standardized long-term animal bioassays. The following sections detail the typical methodologies employed in these studies, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) and the National Cancer Institute (NCI)[2][7][10][11][12][13][14].

## General Carcinogenicity Bioassay Protocol

A typical chronic carcinogenicity study of a chemical like NDPA involves the following steps:

- Animal Model:
  - Species and Strain: Fischer 344 (F344) rats are commonly used due to their well-characterized background tumor rates and susceptibility to nitrosamine-induced carcinogenesis. B6C3F1 mice are also frequently used in two-species testing paradigms[7].
  - Age and Sex: Studies typically commence with young adult animals (e.g., 6-8 weeks old). Both male and female animals are used to assess for any sex-specific differences in

response.

- Health Status: Animals are sourced from specific-pathogen-free (SPF) colonies to minimize the influence of infectious diseases on the study outcome.
- Acclimation: Animals are acclimated to the laboratory environment for a period of at least one to two weeks before the start of the study.
- Housing and Husbandry:
  - Environment: Animals are housed in a controlled environment with regulated temperature ( $22 \pm 3$  °C), humidity (30-70%), and a 12-hour light/dark cycle.
  - Caging: Animals are typically housed in polycarbonate cages with appropriate bedding.
  - Diet and Water: A standard certified rodent diet and drinking water are provided ad libitum. The test substance may be administered in the feed or drinking water.
- Dose Selection and Administration:
  - Dose Levels: At least three dose levels (low, mid, high) and a concurrent control group are used. The highest dose is typically the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause overt toxicity or a significant decrease in body weight gain.
  - Route of Administration: The route of administration is chosen to mimic potential human exposure. For NDPA, oral administration via gavage, in drinking water, or mixed in the diet are common methods[3].
  - Duration: Chronic studies typically last for the majority of the animal's lifespan, which is generally 24 months for rats and 18-24 months for mice[12].
- In-life Observations:
  - Clinical Signs: Animals are observed daily for clinical signs of toxicity.
  - Body Weight and Food/Water Consumption: Body weights and food/water consumption are recorded weekly for the first 13 weeks and at least monthly thereafter.

- Palpation: Animals are palpated for the presence of masses regularly.
- Terminal Procedures and Pathology:
  - Necropsy: At the end of the study, all surviving animals are euthanized. A complete gross necropsy is performed on all animals, including those that die or are euthanized during the study.
  - Histopathology: A comprehensive set of tissues is collected and preserved in 10% neutral buffered formalin. Tissues are then processed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified veterinary pathologist[15][16][17].

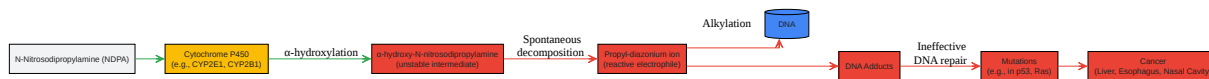
## Analytical Methods for NDPA and its Metabolites

Accurate quantification of NDPA and its metabolites in biological matrices is crucial for toxicokinetic and mechanistic studies. Common analytical techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the detection and quantification of volatile nitrosamines like NDPA in various matrices, including water, soil, and biological tissues[18][19].
- Liquid Chromatography-Mass Spectrometry (LC-MS): Increasingly used for the analysis of nitrosamines and their metabolites due to its high sensitivity and applicability to a wider range of compounds[16][18].
- Sample Preparation: Extraction from biological matrices often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate and concentrate the analytes of interest prior to instrumental analysis[19][20].

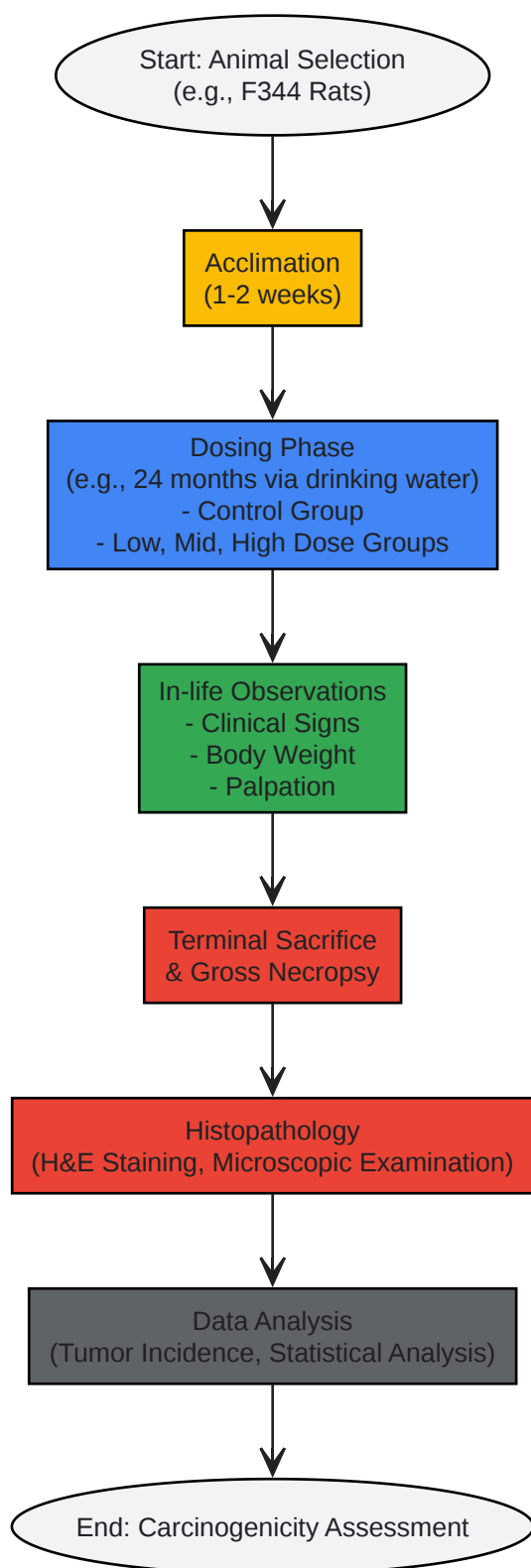
## Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the carcinogenic potential of N-Nitrosodipropylamine.



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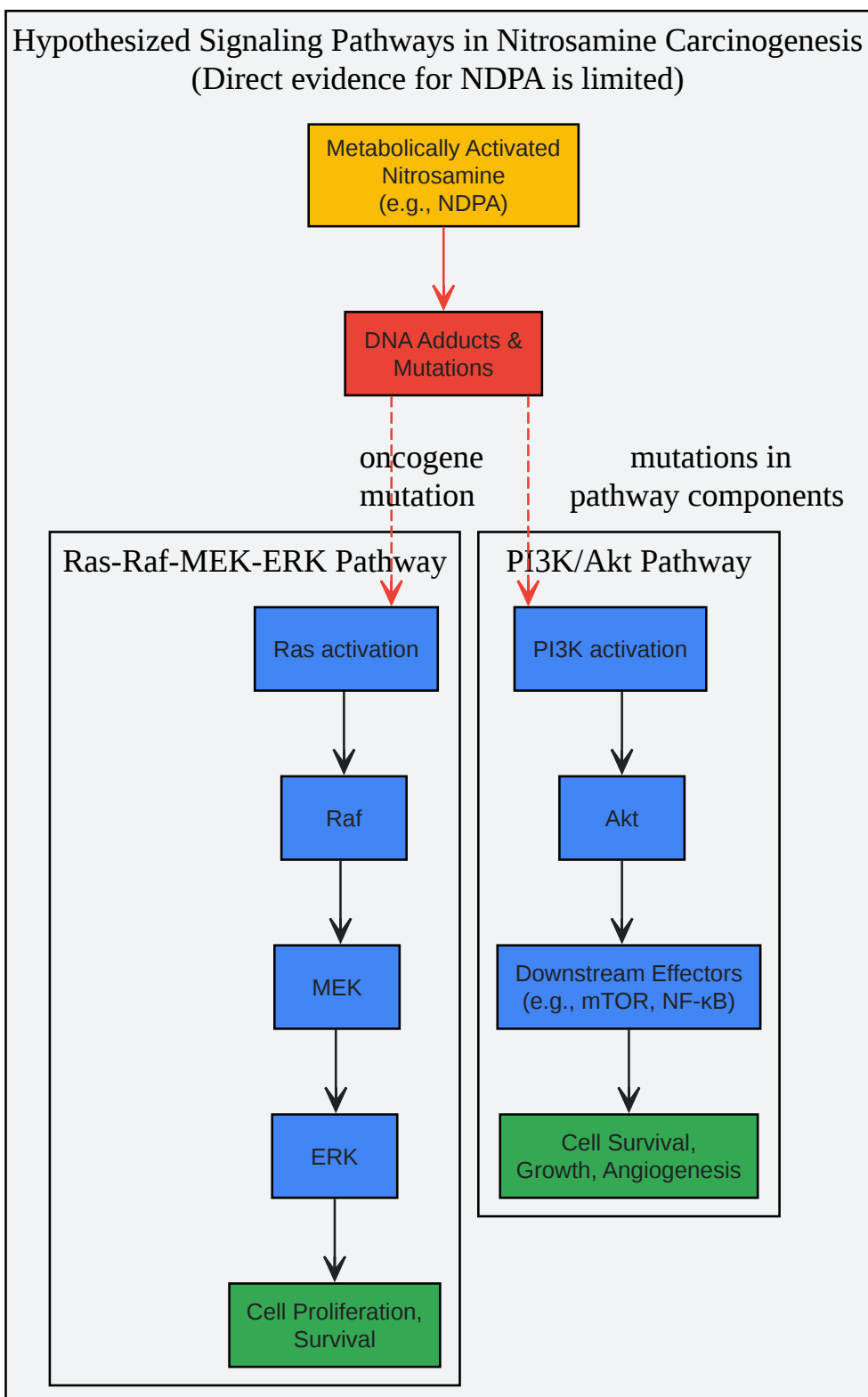
Metabolic activation of N-Nitrosodipropylamine.



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Workflow of a typical carcinogenicity bioassay.





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Hypothesized signaling pathways in nitrosamine carcinogenesis.

## Conclusion and Future Directions

N-Nitrosodipropylamine is a well-established animal carcinogen, with its tumorigenic effects primarily attributed to metabolic activation by cytochrome P450 enzymes and subsequent DNA damage. While the toxicological profile of NDPA is reasonably well-characterized, this technical guide highlights critical areas where further research is needed. Specifically, studies on the carcinogenic potential of NDPA isotopes are virtually non-existent and would be invaluable for a more complete understanding of its mechanism of action. Furthermore, a more detailed investigation into the specific signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K/Akt pathways, that are dysregulated by NDPA would provide crucial insights for risk assessment and the development of potential preventative or therapeutic strategies. For professionals in drug development, a thorough understanding of the carcinogenic risk of potential N-nitrosamine impurities like NDPA is paramount for ensuring patient safety.

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